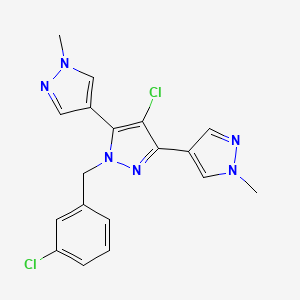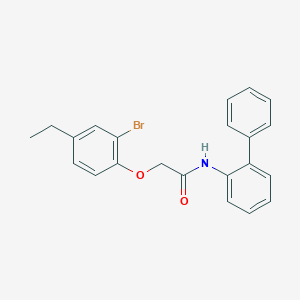![molecular formula C19H22FN3O5S B4774356 N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4774356.png)
N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the survival and proliferation of cancer cells. By blocking the activity of BTK, this compound can induce apoptosis (cell death) in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has been shown to reduce tumor growth and increase survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in cancer biology. However, this compound is still in the early stages of development, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for the development of N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide. One possibility is the use of this compound in combination with other cancer drugs to enhance their efficacy and reduce the risk of drug resistance. Another potential application of this compound is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by abnormal BTK activity. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials and to identify biomarkers that can predict patient response to the drug.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its high potency and selectivity for BTK make it a valuable tool for studying the role of BTK in cancer biology, and its favorable pharmacokinetic profile makes it a promising candidate for further development. However, more research is needed to determine its safety and efficacy in humans and to identify potential applications in other diseases.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that this compound can inhibit the growth of various types of cancer cells, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. This compound has also been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5S/c1-27-15-5-8-17(18(13-15)28-2)21-19(24)22-9-11-23(12-10-22)29(25,26)16-6-3-14(20)4-7-16/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKGRRPNDMSHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4774280.png)

![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4774295.png)
![N,N,4-trimethyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4774311.png)
![5-(4-bromophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4774319.png)
![1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4774331.png)

![N-methyl-1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B4774336.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774342.png)

![N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4774364.png)

![5-{[3-(anilinocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4774377.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4774388.png)